5-Aminodihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Aminodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminodihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of urea with β-ketoesters or β-diketones under acidic or basic conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-ketoester in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Aminodihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
5-Aminodihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an antiviral, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Aminodihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the dihydro component.
6-Aminodihydropyrimidine-2,4(1H,3H)-dione: Similar structure with an amino group at a different position.
5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a hydroxyl group instead of an amino group.
Uniqueness
5-Aminodihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-Aminodihydropyrimidine-2,4(1H,3H)-dione, a compound belonging to the pyrimidine class, has garnered attention for its diverse biological activities. Research indicates that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure. The presence of amino and carbonyl groups plays a crucial role in its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound derivatives against various bacterial strains. For instance:
- Study on Antimicrobial Potency : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that certain derivatives exhibited broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | Moderate | Strong |
Compound B | Strong | Moderate |
- Mechanism of Action : The antimicrobial action is believed to be due to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cytotoxicity Assays : In a study involving multiple cancer cell lines (e.g., MCF-7, HepG2), derivatives showed significant cytotoxic effects with IC50 values ranging from 5.69 to 9.36 µM . This suggests promising therapeutic potential in breast cancer treatment.
Cell Line | IC50 Value (µM) | Compound Tested |
---|---|---|
MCF-7 | 5.69 | Compound X |
HepG2 | 8.84 | Compound Y |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented:
- Cytokine Inhibition Studies : Research indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .
Case Studies
- Antimicrobial Study : A study synthesized several metal complexes of 5-Aminodihydropyrimidine derivatives and tested their antimicrobial activities against Bacillus subtilis, Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. The metal complexes exhibited higher potency than the parent ligand .
- Cytotoxicity in Cancer Cells : A series of pyrimidine derivatives were tested against various cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles .
Properties
IUPAC Name |
5-amino-1,3-diazinane-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-2-1-6-4(9)7-3(2)8/h2H,1,5H2,(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECZRUUWLHHAPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330932 | |
Record name | 5-amino-1,3-diazinane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17017-92-4 | |
Record name | 5-amino-1,3-diazinane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.